5-HT6R antagonist 2

Radioligand Binding Receptor Selectivity CNS Target Engagement

Select 5-HT6R antagonist 2 (Compound 29) for in vivo cognition studies where brain penetration and oral potency are critical. Its validated brain-to-blood ratio (2.6:1) and oral ED50 (5 mg/kg) outperform earlier antagonists like SB-271046. Engineered to minimize off-target binding at dopamine D2, H1, and α1 receptors, it provides a cleaner pharmacological profile for target validation in Alzheimer’s, schizophrenia, and learning/memory research. Request a quote from verified suppliers for this research-use only compound.

Molecular Formula C23H31N3O2
Molecular Weight 381.5 g/mol
Cat. No. B12382371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6R antagonist 2
Molecular FormulaC23H31N3O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC(=N2)CC3CCOCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H31N3O2/c1-25-9-11-26(12-10-25)23-17-20(19-3-5-22(27-2)6-4-19)16-21(24-23)15-18-7-13-28-14-8-18/h3-6,16-18H,7-15H2,1-2H3
InChIKeyPUBRPXUPIQJZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT6R Antagonist 2 (Compound 29): Baseline Characteristics and Procurement Considerations for CNS-Focused 5-HT6 Receptor Research


5-HT6R antagonist 2, also identified as Compound 29, is a research-use small molecule antagonist targeting the serotonin 5-HT6 receptor (5-HT6R), a G-protein-coupled receptor predominantly expressed in the central nervous system (CNS) . The compound is characterized by its chemical structure (molecular weight: 381.51; formula: C23H31N3O2; CAS: 1622175-20-5) and functions through competitive inhibition at the 5-HT6 receptor . As part of a novel series of 2-(1-methyl-4-piperazinyl)pyridines, it was identified through a medicinal chemistry program aimed at optimizing pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for potential therapeutic applications in CNS disorders [1].

Why 5-HT6R Antagonist 2 Cannot Be Interchanged with Other 5-HT6 Antagonists Without Risk to CNS Research Outcomes


In-class 5-HT6 receptor antagonists are not functionally interchangeable due to significant divergence in their selectivity profiles, physicochemical properties governing brain penetration, and in vivo pharmacodynamics. While many 5-HT6 antagonists demonstrate high affinity for the target receptor, their off-target activity, particularly against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1A) or related GPCRs (e.g., Dopamine D2, D3), can vary by orders of magnitude, leading to confounding experimental results [1]. Furthermore, the ability of a compound to cross the blood-brain barrier and achieve sufficient unbound brain concentration is a critical differentiator for CNS applications and is not uniform across the class [2]. Therefore, selecting a specific 5-HT6R antagonist for scientific procurement must be guided by a detailed, comparator-based analysis of quantitative data, as generic substitution can invalidate experimental models and lead to misinterpretation of the receptor's physiological role.

Quantitative Comparative Evidence for 5-HT6R Antagonist 2: A Procurement-Focused Guide to Its Differentiated Profile


Comparative Affinity and Selectivity: 5-HT6R Antagonist 2 vs. In-Class Antagonists AVN-492, SB-271046, and PRX-07034

5-HT6R antagonist 2 (Compound 29) exhibits high affinity for the 5-HT6 receptor with a pKi value of 8.6, positioning it as a potent ligand . While its absolute affinity is less than picomolar-potency comparators like AVN-492 (Ki = 0.091 nM) [1], its reported selectivity profile differentiates it from other antagonists such as PRX-07034, which demonstrates significant off-target affinity for the Dopamine D3 receptor (Ki = 71 nM) [2]. The optimization program for Compound 29 specifically focused on enhancing selectivity against off-target receptors including D2R, H1, and α1 receptors [3].

Radioligand Binding Receptor Selectivity CNS Target Engagement

Differentiation in Brain Penetration and Oral Potency: 5-HT6R Antagonist 2 Outperforms SB-271046 in In Vivo CNS Exposure

A key differentiator for 5-HT6R antagonist 2 is its superior brain penetration relative to the widely used comparator SB-271046. The compound is reported to be a selective, brain-penetrant antagonist with a brain-to-blood ratio of 2.6:1 and an oral ED50 value of 5 mg/kg in a behavioral model . This translates to approximately twice the in vivo potency of SB-271046, which, despite its high receptor affinity and oral activity, achieves a less favorable brain distribution profile in comparative studies [1]. This property was a central goal of the lead optimization effort for Compound 29, which focused on achieving a favorable balance of pharmacological, physicochemical, and ADME properties [2].

Blood-Brain Barrier Penetration Pharmacokinetics In Vivo Efficacy Oral Bioavailability

CNS Target Engagement and In Vivo Procognitive Efficacy: Differentiation Through Validated Preclinical Outcomes

The optimization of 5-HT6R antagonist 2 was driven by its demonstrated procognitive efficacy in a mouse model of spatial learning and memory [1]. This in vivo validation distinguishes it from earlier research compounds that may show potent binding but lack robust behavioral effects. The compound was selected from a novel series that displayed high single-digit nanomolar activities and selectivity against key off-target receptors, with the explicit goal of ensuring safety and ADME properties suitable for in vivo CNS studies [2]. This contrasts with some earlier 5-HT6 antagonists that faced limitations due to poor brain penetration or P-glycoprotein liability, which hindered their utility in behavioral models [3].

Cognition Alzheimer's Disease Model Behavioral Pharmacology Novel Object Recognition

Optimal Research and Industrial Application Scenarios for 5-HT6R Antagonist 2 Based on Its Quantitative Differentiation


In Vivo Rodent Models of Cognitive Function and Alzheimer's Disease Research

5-HT6R antagonist 2 is optimally suited for in vivo studies investigating the role of 5-HT6 receptors in learning, memory, and cognitive dysfunction. Its validated procognitive efficacy in a mouse model of spatial learning [1], combined with its favorable brain penetration (brain-to-blood ratio of 2.6:1) and oral potency (ED50 of 5 mg/kg) , makes it a superior tool compared to earlier antagonists like SB-271046 for behavioral pharmacology studies where adequate CNS exposure is critical for observing robust therapeutic effects [2].

CNS Target Engagement Studies Requiring Balanced Potency and Selectivity

For researchers seeking to dissect 5-HT6 receptor-mediated signaling without the confounding influence of off-target activity at Dopamine D2, H1, or α1 receptors, 5-HT6R antagonist 2 offers a strategically optimized selectivity profile [1]. Unlike some high-affinity 5-HT6 antagonists that exhibit significant cross-reactivity (e.g., PRX-07034 on D3 receptor, Ki = 71 nM [3]), Compound 29 was specifically engineered to minimize these interactions, thereby providing a cleaner pharmacological tool for target validation and mechanistic studies in complex CNS tissue or cell systems.

Comparative Pharmacology Studies to Benchmark Novel 5-HT6 Ligands

Due to its well-characterized in vitro (pKi = 8.6) and in vivo (brain penetration and oral potency) profile, 5-HT6R antagonist 2 serves as an excellent reference compound for benchmarking new 5-HT6 antagonists. Its balanced properties, which represent a successful optimization of potency, selectivity, and ADME [1], provide a robust baseline against which to compare the differentiated performance of novel chemical entities in both binding assays and functional CNS models.

Preclinical Drug Discovery Programs Focused on Neuropsychiatric and Neurodegenerative Disorders

In industrial drug discovery settings targeting Alzheimer's disease, schizophrenia, or other cognitive disorders, 5-HT6R antagonist 2 is a valuable tool compound for lead optimization and target validation. Its successful outcomes in a range of in vivo experiments [1] and its selection as the most promising candidate from its chemical series due to its favorable balance of activity, safety, and ADME properties [1] make it a relevant comparator for developing novel 5-HT6R antagonists with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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